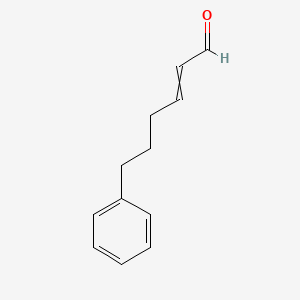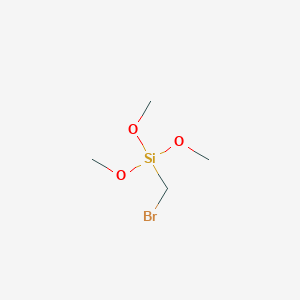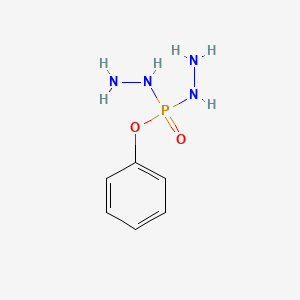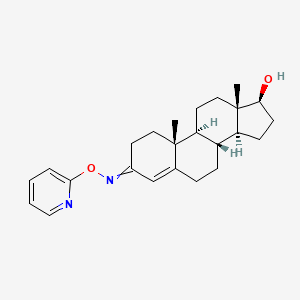
17-beta-Hydroxyandrost-4-en-3-one O-(2-pyridyl)oxime
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
17-beta-Hydroxyandrost-4-en-3-one O-(2-pyridyl)oxime is a derivative of testosterone, a primary male sex hormone and anabolic steroid
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 17-beta-Hydroxyandrost-4-en-3-one O-(2-pyridyl)oxime typically involves the reaction of 17-beta-Hydroxyandrost-4-en-3-one with 2-pyridylhydroxylamine. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and implementing purification techniques suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
17-beta-Hydroxyandrost-4-en-3-one O-(2-pyridyl)oxime undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the oxime group to an amine group.
Substitution: The oxime group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like hydroxylamine or hydrazine can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted oximes or hydrazones.
Scientific Research Applications
17-beta-Hydroxyandrost-4-en-3-one O-(2-pyridyl)oxime has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential effects on androgen receptors and its role in steroid metabolism.
Medicine: Investigated for its potential therapeutic applications in hormone replacement therapy and treatment of certain cancers.
Mechanism of Action
The mechanism of action of 17-beta-Hydroxyandrost-4-en-3-one O-(2-pyridyl)oxime involves its interaction with androgen receptors. The compound binds to these receptors, leading to the activation of specific genes that regulate various physiological processes. The molecular targets include androgen receptors in tissues such as muscle, bone, and reproductive organs .
Comparison with Similar Compounds
Similar Compounds
Testosterone: The primary male sex hormone, chemically described as 17-beta-Hydroxyandrost-4-en-3-one.
Epiandrosterone: A naturally occurring steroid with a similar structure.
Dehydroepiandrosterone (DHEA): Another steroid hormone with similar properties.
Uniqueness
17-beta-Hydroxyandrost-4-en-3-one O-(2-pyridyl)oxime is unique due to the presence of the oxime group, which imparts distinct chemical reactivity and potential biological activity compared to its parent compound, testosterone .
Properties
CAS No. |
53224-68-3 |
|---|---|
Molecular Formula |
C24H32N2O2 |
Molecular Weight |
380.5 g/mol |
IUPAC Name |
(8R,9S,10R,13S,14S,17S)-10,13-dimethyl-3-pyridin-2-yloxyimino-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-ol |
InChI |
InChI=1S/C24H32N2O2/c1-23-12-10-17(26-28-22-5-3-4-14-25-22)15-16(23)6-7-18-19-8-9-21(27)24(19,2)13-11-20(18)23/h3-5,14-15,18-21,27H,6-13H2,1-2H3/t18-,19-,20-,21-,23-,24-/m0/s1 |
InChI Key |
DIXJUEUWJYXSHE-CGRIZKAYSA-N |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)CCC4=CC(=NOC5=CC=CC=N5)CC[C@]34C |
Canonical SMILES |
CC12CCC3C(C1CCC2O)CCC4=CC(=NOC5=CC=CC=N5)CCC34C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-{[(1-Methyl-5-nitro-1H-imidazol-2-yl)methyl]sulfanyl}-5-nitropyridine](/img/structure/B14644430.png)
![{4-[Ethyl(phenyl)amino]-3-nitrophenyl}(phenyl)methanone](/img/structure/B14644436.png)
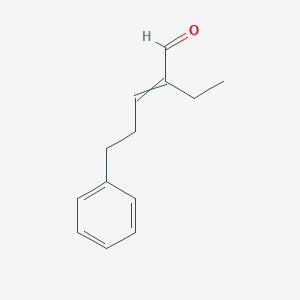


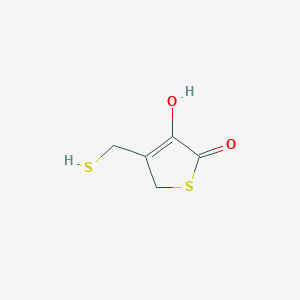
![[(3S,7S,8R,9S,10R,13S,14S)-7-hydroxy-10,13-dimethyl-17-oxo-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-yl] 3-chlorobenzoate](/img/structure/B14644460.png)
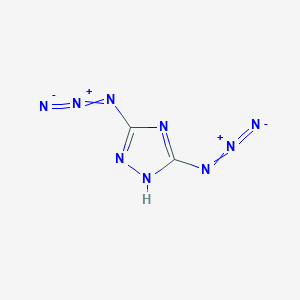
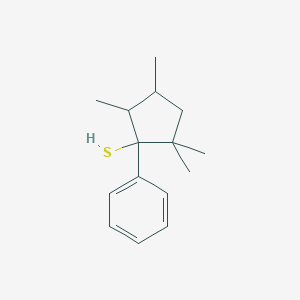
![1,3,5-Tris[(2-methylphenyl)sulfonyl]-1,3,5-triazinane](/img/structure/B14644478.png)
